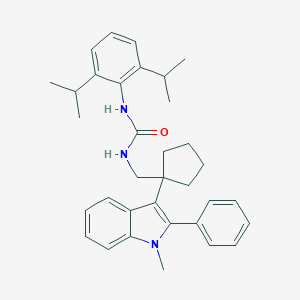

Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-2-phenyl-1H-indol-3-yl)cyclopentyl)methyl)-

Beschreibung

N-Phenethylbenzamide, also known as N-(2-phenylethyl)benzamide, is an organic compound with the molecular formula C15H15NO. It is a derivative of benzamide where the amide nitrogen is substituted with a phenethyl group. This compound is known for its applications in medicinal chemistry and its role as an intermediate in organic synthesis.

Eigenschaften

CAS-Nummer |

145131-60-8 |

|---|---|

Molekularformel |

C34H41N3O |

Molekulargewicht |

507.7 g/mol |

IUPAC-Name |

1-[2,6-di(propan-2-yl)phenyl]-3-[[1-(1-methyl-2-phenylindol-3-yl)cyclopentyl]methyl]urea |

InChI |

InChI=1S/C34H41N3O/c1-23(2)26-17-13-18-27(24(3)4)31(26)36-33(38)35-22-34(20-11-12-21-34)30-28-16-9-10-19-29(28)37(5)32(30)25-14-7-6-8-15-25/h6-10,13-19,23-24H,11-12,20-22H2,1-5H3,(H2,35,36,38) |

InChI-Schlüssel |

RFTJJOFLQLBRSX-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5 |

Kanonische SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5 |

Andere CAS-Nummern |

145131-60-8 |

Synonyme |

3-(2,6-dipropan-2-ylphenyl)-1-[[1-(1-methyl-2-phenyl-indol-3-yl)cyclop entyl]methyl]urea |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: N-Phenethylbenzamid kann durch die Reaktion von Benzoylchlorid mit Phenethylamin synthetisiert werden. Die Reaktion findet typischerweise in Gegenwart einer Base wie Pyridin oder Triethylamin statt, um die während des Prozesses gebildete Salzsäure zu neutralisieren. Das allgemeine Reaktionsschema lautet wie folgt:

C6H5COCl+C6H5CH2CH2NH2→C6H5CONHCH2CH2C6H5+HCl

Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Synthese von N-Phenethylbenzamid die Verwendung von automatisierten Reaktoren und Durchflussverfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz des Prozesses zu maximieren.

Arten von Reaktionen:

Oxidation: N-Phenethylbenzamid kann Oxidationsreaktionen, insbesondere an der Phenethylgruppe, eingehen, was zur Bildung von Benzamid-Derivaten mit oxidierten Seitenketten führt.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid zu N-Phenethylbenzylamin reduziert werden.

Substitution: N-Phenethylbenzamid kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Amidgruppe durch andere Nukleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) in saurem Medium.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) in wasserfreiem Ether.

Substitution: Nukleophile wie Amine oder Alkohole in Gegenwart eines Katalysators.

Hauptprodukte:

Oxidation: Benzamid-Derivate mit oxidierten Phenethylgruppen.

Reduktion: N-Phenethylbenzylamin.

Substitution: Verschiedene substituierte Benzamide, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Industrie: Wird bei der Produktion von Spezialchemikalien und Pharmazeutika eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von N-Phenethylbenzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Zum Beispiel hemmt es im Zusammenhang mit der Alzheimer-Krankheit die Aggregation von Amyloid-beta-Peptiden und reduziert so die Neurotoxizität {_svg_1}. Die Verbindung kann auch entzündungshemmende Signalwege modulieren, indem sie die Produktion von pro-inflammatorischen Zytokinen hemmt und die Expression von entzündungshemmenden Mediatoren fördert .

Wirkmechanismus

The mechanism of action of N-Phenethylbenzamide involves its interaction with specific molecular targets. For instance, in the context of Alzheimer’s disease, it inhibits the aggregation of amyloid-beta peptides, thereby reducing neurotoxicity . The compound may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and promoting the expression of anti-inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

N-Phenethylbenzamid kann mit anderen Benzamid-Derivaten verglichen werden, wie z. B.:

N-Benzylbenzamid: Ähnlich in der Struktur, aber mit einer Benzylgruppe anstelle einer Phenethylgruppe.

N-Benzyloxybenzamid: Enthält eine Benzyloxygruppe, die unterschiedliche chemische Eigenschaften und biologische Aktivitäten bietet.

Einzigartigkeit: N-Phenethylbenzamid ist einzigartig aufgrund seiner spezifischen Phenethylsubstitution, die im Vergleich zu seinen Analoga eine unterschiedliche chemische Reaktivität und biologische Aktivität verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für gezielte Forschungs- und therapeutische Anwendungen.

Ähnliche Verbindungen:

- N-Benzylbenzamid

- N-Benzyloxybenzamid

Zusammenfassend lässt sich sagen, dass N-Phenethylbenzamid eine vielseitige Verbindung mit erheblichem Potenzial für verschiedene wissenschaftliche und industrielle Anwendungen ist. Seine einzigartige chemische Struktur und Reaktivität machen es zu einem wichtigen Forschungsobjekt in der medizinischen Chemie und verwandten Bereichen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.